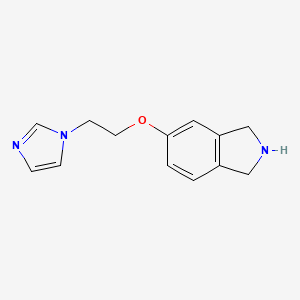
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole is a compound that features both an imidazole ring and an isoindole structure. Imidazole is a five-membered heterocyclic moiety with two nitrogen atoms, known for its broad range of chemical and biological properties . Isoindole, on the other hand, is a bicyclic structure that is less common but has interesting properties in organic chemistry.
Preparation Methods
The synthesis of 5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-bromoethyl)imidazole with 2,3-dihydro-1H-isoindole in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors in biological systems, leading to a range of biological effects . The compound’s ability to form hydrogen bonds and coordinate with metal ions plays a crucial role in its mechanism of action .
Comparison with Similar Compounds
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Isoindole derivatives: These compounds share the isoindole structure and have unique properties in organic chemistry.
The uniqueness of this compound lies in its combination of both imidazole and isoindole structures, which imparts a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C13H15N3O |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C13H15N3O/c1-2-13(7-12-9-15-8-11(1)12)17-6-5-16-4-3-14-10-16/h1-4,7,10,15H,5-6,8-9H2 |
InChI Key |
MWBLRUURBRGEIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)OCCN3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)
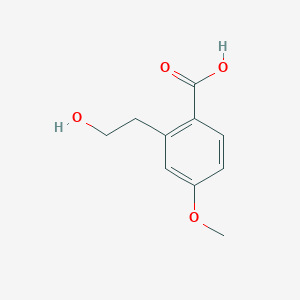
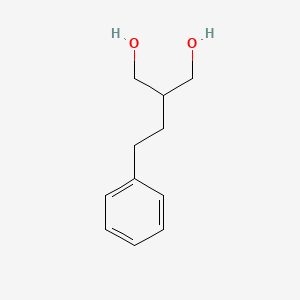
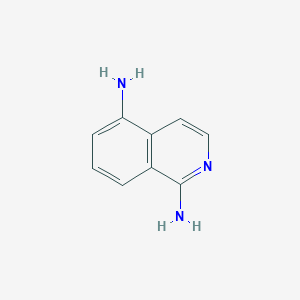
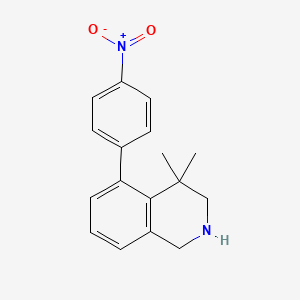
![8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13873582.png)

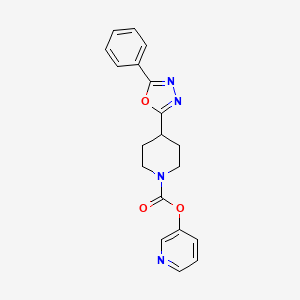
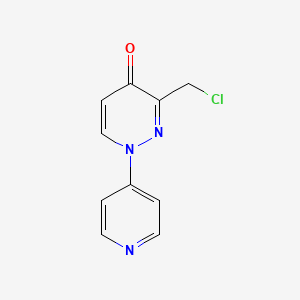

![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)
![[4-[4-(Methylamino)-4-oxobutoxy]phenyl]boronic acid](/img/structure/B13873631.png)
![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
